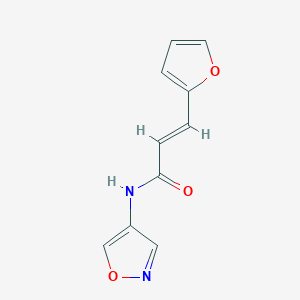
(E)-3-(furan-2-yl)-N-(isoxazol-4-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-2-yl)-N-(isoxazol-4-yl)acrylamide is an organic compound that features both furan and isoxazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(isoxazol-4-yl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of acryloyl chloride with an appropriate amine.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the isoxazole ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne or alkene.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
化学反応の分析
Types of Reactions
(E)-3-(furan-2-yl)-N-(isoxazol-4-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Substituted isoxazoles
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of (E)-3-(furan-2-yl)-N-(isoxazol-4-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and isoxazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
(E)-3-(furan-2-yl)-N-(pyridin-4-yl)acrylamide: Similar structure but with a pyridine ring instead of an isoxazole ring.
(E)-3-(furan-2-yl)-N-(thiazol-4-yl)acrylamide: Contains a thiazole ring instead of an isoxazole ring.
Uniqueness
(E)-3-(furan-2-yl)-N-(isoxazol-4-yl)acrylamide is unique due to the combination of the furan and isoxazole rings, which can impart distinct chemical and biological properties. The presence of these heterocycles can influence the compound’s reactivity, stability, and interactions with biological targets.
特性
分子式 |
C10H8N2O3 |
|---|---|
分子量 |
204.18 g/mol |
IUPAC名 |
(E)-3-(furan-2-yl)-N-(1,2-oxazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C10H8N2O3/c13-10(12-8-6-11-15-7-8)4-3-9-2-1-5-14-9/h1-7H,(H,12,13)/b4-3+ |
InChIキー |
GUFNVAYVZADCNF-ONEGZZNKSA-N |
異性体SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CON=C2 |
正規SMILES |
C1=COC(=C1)C=CC(=O)NC2=CON=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


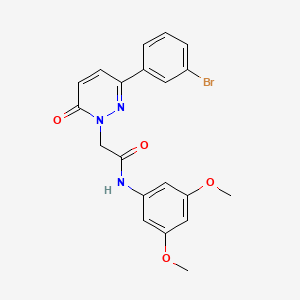

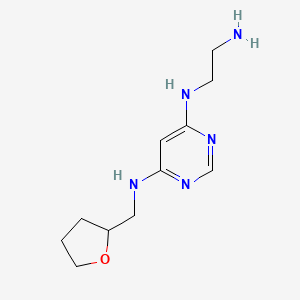
![5,5,5-Trifluoro-4-([(phenylsulfonyl)amino]methyl)pentanoic acid](/img/structure/B14869369.png)
![N-(2,5-dichlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B14869375.png)
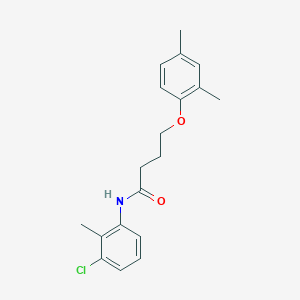
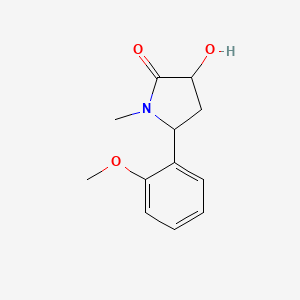
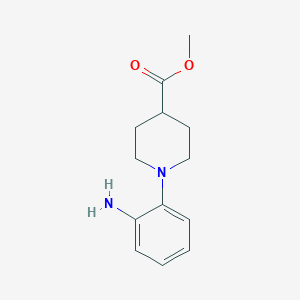
![hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B14869407.png)

![(1R,2S,5S,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone](/img/structure/B14869432.png)
![7-Azaspiro[4.5]decane-1,6-dione](/img/structure/B14869450.png)
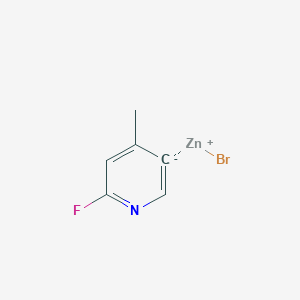
![7-(Tert-butyl)spiro[3.5]nonan-1-one](/img/structure/B14869457.png)
